molecular formula C9H6F3N B12960545 2-(Difluoromethyl)-4-fluoro-1H-indole

2-(Difluoromethyl)-4-fluoro-1H-indole

Cat. No.: B12960545
M. Wt: 185.15 g/mol
InChI Key: OZKZBSSAMSKBNF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluoro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-fluoro-1H-indole typically involves the introduction of difluoromethyl and fluoro groups onto an indole scaffold. One common method is the late-stage difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves the use of metal-based catalysts to facilitate the difluoromethylation process. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-fluoro-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(Difluoromethyl)-4-fluoro-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target molecules. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethyl 2-pyridyl sulfone
  • Fluorinated thiophenes
  • Fluorinated oxazoles

Uniqueness

2-(Difluoromethyl)-4-fluoro-1H-indole is unique due to the presence of both difluoromethyl and fluoro groups on the indole scaffold. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

2-(difluoromethyl)-4-fluoro-1H-indole

InChI

InChI=1S/C9H6F3N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H

InChI Key

OZKZBSSAMSKBNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)F)C(=C1)F

Origin of Product

United States

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